molecular formula C6H10O4S2 B13966596 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide CAS No. 58951-08-9

2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide

Cat. No.: B13966596
CAS No.: 58951-08-9
M. Wt: 210.3 g/mol
InChI Key: WICDRHMSCYGNQI-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide, also known as Dimethipin, is an organic compound with the molecular formula C₆H₁₀O₄S₂ and a molecular weight of 210.271 g/mol . This compound is characterized by its unique structure, which includes a 1,4-dithiin ring system with two methyl groups and four oxygen atoms attached. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide typically involves the oxidation of 2,3-dihydro-2,5-dimethyl-1,4-dithiin. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The starting material, 2,3-dihydro-2,5-dimethyl-1,4-dithiin, is subjected to oxidation in the presence of catalysts to enhance the reaction rate and efficiency. The process is carefully monitored to maintain optimal reaction conditions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide involves its interaction with molecular targets through oxidation and reduction reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific pathways and molecular targets involved in its biological activities are still under investigation .

Comparison with Similar Compounds

    1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.

    1,4-Dithianes: These compounds are also used as building blocks in organic synthesis.

Uniqueness: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide is unique due to its specific ring structure and the presence of four oxygen atoms. This gives it distinct chemical properties and reactivity compared to other dithianes and dithiins. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

58951-08-9

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

2,5-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C6H10O4S2/c1-5-3-12(9,10)6(2)4-11(5,7)8/h3,6H,4H2,1-2H3

InChI Key

WICDRHMSCYGNQI-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)C(=CS1(=O)=O)C

Origin of Product

United States

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